![molecular formula C12H18Cl2N2 B1511501 2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride CAS No. 5260-46-8](/img/structure/B1511501.png)
2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Overview
Description
“2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride” is a chemical compound with the CAS Number: 5260-46-8 . It has a molecular weight of 261.19 . The IUPAC name for this compound is 1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Spectral and Chemical Properties
Research has delved into the spectral properties of various derivatives of pyrazino[2,1-a]-isoquinoline, highlighting methods for their synthesis and structural analysis. For instance, Kieć‐Kononowicz (1989) described the spectral properties of acyl derivatives using modern pulse sequences and detailed the dehydrogenation and oxidation processes involved in derivative synthesis, providing a foundation for understanding the compound's chemical behavior (Kieć‐Kononowicz, 1989).
Synthesis and Reactivity
Research has also focused on the synthesis and reactivity of pyrazino[2,1-a]isoquinoline derivatives, demonstrating the compound's versatility in organic synthesis. For example, Gein et al. (2005) reported on the synthesis of 3-aroylmethylene derivatives, showcasing the reaction's efficacy and the confirmed structures via spectroscopic methods, underscoring the compound's utility in creating complex molecular architectures (Gein, Kasimova, Varkentin, & Stashina, 2005).
Biological Applications
A significant area of application for this compound lies in its biological activities, particularly its anthelmintic properties. Seubert, Pohlke, and Loebich (1977) reported the synthesis and properties of a derivative with excellent activity against Schistosomes and Cestodes, highlighting its potential as a novel anthelmintic agent (Seubert, Pohlke, & Loebich, 1977).
Medicinal Chemistry
Further investigations have explored the compound's role in medicinal chemistry, particularly in the development of antifungal agents. Tang et al. (2010) synthesized novel pyrazino[2,1-a]isoquinolin compounds with evaluated antifungal activities in vitro, showcasing the compound's potential as a scaffold for developing novel antifungal agents (Tang et al., 2010).
Synthesis and Structural Analysis
Additionally, research into the synthesis and structural analysis of pyrazino[2,1-a]isoquinoline derivatives and related compounds provides insights into their chemical properties and potential applications. For instance, Cabedo et al. (2006) reported on the synthesis of new dioxopiperazine isoquinolines using Pictet–Spengler cyclisation, contributing to the understanding of the compound's synthesis and structural characteristics (Cabedo et al., 2006).
properties
IUPAC Name |
2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASCARMJJLMHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC2C3=CC=CC=C31.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743274 | |
Record name | 1,3,4,6,7,11b-Hexahydro-2H-pyrazino[2,1-a]isoquinoline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5260-46-8 | |
Record name | Azaquinzole dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005260468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,6,7,11b-Hexahydro-2H-pyrazino[2,1-a]isoquinoline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZAQUINZOLE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FWM33RU3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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